

Icanbelimod: A Technical Overview of its Discovery and Development

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Compound of Interest		
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Abstract

Icanbelimod (formerly CBP-307) is a novel, orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator developed by Connect Biopharma. Discovered through their proprietary Immune Modulation Technology Platform, **icanbelimod** has demonstrated potent and selective S1P1 agonism, leading to the sequestration of lymphocytes within lymph nodes and a subsequent reduction in circulating lymphocytes. This mechanism of action holds significant therapeutic potential for various T-cell-driven inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **icanbelimod**, with a focus on its pharmacological properties, experimental methodologies, and clinical trial findings in healthy volunteers and patients with ulcerative colitis.

Introduction

Sphingosine-1-phosphate (S1P) receptor modulators are a class of immunomodulatory drugs that have shown significant efficacy in the treatment of autoimmune diseases.[1] The first-inclass S1P receptor modulator, fingolimod, gained regulatory approval for multiple sclerosis, validating the therapeutic potential of this target.[1] However, non-selective S1P receptor modulators can be associated with side effects such as bradycardia, which are linked to activity at S1P3 receptors.[2] This has driven the development of next-generation, selective S1P1



receptor modulators with improved safety profiles. **Icanbelimod** was designed to be a highly potent and selective S1P1 agonist with the aim of providing a favorable risk-benefit profile.[2]

Discovery and Preclinical Development

Icanbelimod was discovered by Connect Biopharma utilizing their proprietary Immune Modulation Technology Platform.[3] This platform is a high-throughput screening system based on the biology of T-cell function, designed to rapidly identify molecules that target clinically validated disease pathways. While specific details of the screening cascade for **icanbelimod** are not publicly disclosed, the general approach for identifying selective S1P1 modulators involves screening compound libraries in cell-based assays expressing human S1P receptors to identify potent S1P1 agonists with minimal activity at other S1P receptor subtypes, particularly S1P3.

Preclinical Pharmacology

Preclinical studies in animal models were conducted to establish the pharmacokinetics, pharmacodynamics, and safety profile of **icanbelimod**.

Pharmacodynamics: In vivo studies in rats demonstrated a dose-dependent reduction in peripheral blood lymphocyte counts of over 50%. Notably, **icanbelimod** exhibited a short elimination half-life of 5.3 hours in rats, suggesting a rapid recovery of lymphocyte counts upon discontinuation of the drug.

Toxicology: Repeat-dose toxicology studies in rats and dogs established the no-observed-adverse-effect level (NOAEL) at 1 mg/kg in both species. The minimal efficacious dose for lymphocyte reduction in rats was 0.01 mg/kg.

Chemistry, Manufacturing, and Controls (CMC)

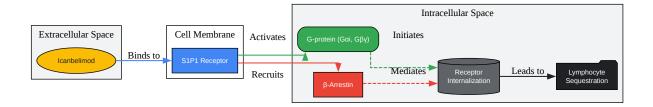
Icanbelimod, with the chemical name 1-(2-fluoro-4-(5-(4-isobutylphenyl)-1, 2, 4-oxadiazol-3-yl) benzyl)azetidine-3-carboxylic acid hemihydrate, is an orally administered small molecule. Detailed information regarding the manufacturing process, quality control, and formulation is proprietary to the manufacturer.

Mechanism of Action: S1P1 Receptor Modulation



Icanbelimod is a selective agonist of the S1P1 receptor, a G-protein coupled receptor (GPCR). The binding of **icanbelimod** to S1P1 on lymphocytes induces receptor internalization. This process renders the lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs. By trapping lymphocytes in the lymph nodes, **icanbelimod** reduces the number of circulating lymphocytes, thereby limiting their infiltration into inflamed tissues.

The downstream signaling of S1P1 activation by **icanbelimod** involves the G α i subunit of the G-protein complex. This signaling, in conjunction with β -arrestin recruitment, is crucial for the efficient internalization of the S1P1 receptor and the subsequent reduction in circulating lymphocytes.



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Figure 1: Icanbelimod Signaling Pathway.

Clinical Development

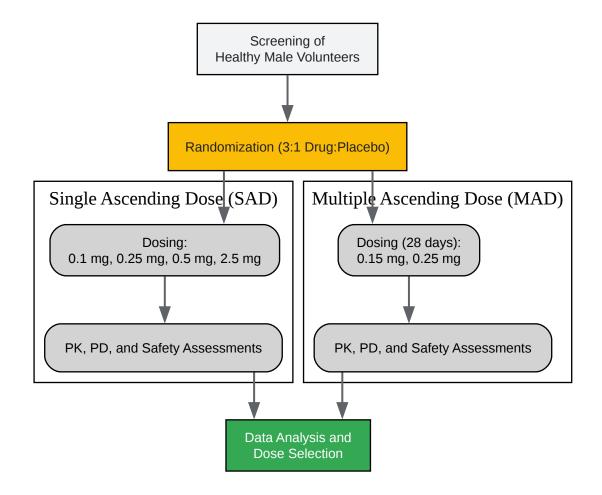
Icanbelimod has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Phase 1 Clinical Trial (NCT02280434)

A randomized, double-blind, placebo-controlled, dose-escalation study was conducted in healthy male volunteers in Australia. The study assessed single ascending doses (SAD) and multiple ascending doses (MAD) of **icanbelimod**.



- Study Design: The trial consisted of a SAD phase with four cohorts (0.1 mg, 0.25 mg, 0.5 mg, and 2.5 mg) and a MAD phase with two cohorts (0.15 mg and 0.25 mg) administered once daily for 28 days.
- Pharmacokinetic (PK) Analysis: Plasma concentrations of icanbelimod were measured at various time points to determine key PK parameters including Cmax, Tmax, AUC, and halflife.
- Pharmacodynamic (PD) Analysis: Absolute lymphocyte counts were measured to assess the biological activity of icanbelimod.
- Safety Assessments: Safety was monitored through the recording of adverse events (AEs),
 vital signs, electrocardiograms (ECGs), and clinical laboratory tests.



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Figure 2: Phase 1 Clinical Trial Workflow.



Pharmacokinetics: **Icanbelimod** was rapidly absorbed with a time to maximum concentration (Tmax) of 4-7 hours. Exposure (Cmax and AUC) increased in a dose-dependent manner. The mean terminal half-life was approximately 25.2 hours.

Table 1: Pharmacokinetic Parameters of **Icanbelimod** in Healthy Volunteers (Single Dose)

Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng*hr/mL)	t1/2 (hr)
0.1 mg	1.2 ± 0.4	7.3 ± 2.2	34.9 ± 10.1	25.2 ± 5.9
0.25 mg	3.1 ± 0.8	6.0 ± 1.8	98.7 ± 23.5	25.2 ± 5.9
0.5 mg	6.5 ± 1.7	5.0 ± 1.3	211.1 ± 55.4	25.2 ± 5.9
2.5 mg	28.9 ± 7.9	5.3 ± 1.5	899.7 ± 245.6	25.2 ± 5.9

Pharmacodynamics: **Icanbelimod** induced a rapid, dose-dependent reduction in circulating lymphocyte counts.

Table 2: Mean Maximal Lymphocyte Reduction from Baseline (Single Dose)

Dose	Maximal Lymphocyte Reduction
0.1 mg	11%
0.25 mg	40%
0.5 mg	71%
2.5 mg	77%

In the MAD cohorts, lymphocyte counts reached a steady state by day 14, with reductions of 49% for the 0.15 mg dose and 75% for the 0.25 mg dose. Lymphocyte counts returned to baseline within one week of treatment discontinuation.

Safety: **Icanbelimod** was generally well-tolerated at doses up to 0.5 mg. The most common treatment-emergent adverse events (TEAEs) were headache and dizziness. Transient bradycardia was observed, particularly at the 2.5 mg dose.



Phase 2 Clinical Trial in Ulcerative Colitis (CN002)

A multicenter, randomized, double-blind, placebo-controlled Phase 2 study was conducted to evaluate the efficacy and safety of **icanbelimod** in adult patients with moderate-to-severe ulcerative colitis.

- Study Design: The trial included a 12-week induction period followed by a 36-week maintenance period. A total of 145 patients were randomized to receive icanbelimod (0.1 mg or 0.2 mg) or placebo once daily.
- Efficacy Endpoints: The primary endpoint was the change from baseline in the adapted Mayo score at week 12. Key secondary endpoints included clinical remission and clinical response.
- Endoscopic Assessment: Endoscopic improvement was assessed using the Mayo endoscopic subscore.
- Safety Monitoring: Safety was assessed through the monitoring of AEs, laboratory parameters, and vital signs.

Efficacy: At week 12, the 0.2 mg dose of **icanbelimod** showed a statistically significant improvement in clinical remission and clinical response compared to placebo. During the 36-week maintenance period, 80% of patients who achieved clinical remission at week 12 maintained it through week 48.

Table 3: Key Efficacy Outcomes in the Phase 2 Ulcerative Colitis Trial (Week 48)

Outcome	Icanbelimod 0.2 mg
Maintained Clinical Remission	80%
Achieved Clinical Remission (from clinical response at week 12)	57%
Completed Maintenance Period	86%

Safety: **Icanbelimod** was well-tolerated over the 48-week study period. The frequency of TEAEs was similar between the **icanbelimod** and placebo groups, with most being mild to moderate in severity. No new safety signals were identified.



Conclusion

Icanbelimod is a potent and selective S1P1 receptor modulator with a well-defined mechanism of action that leads to a reversible reduction in circulating lymphocytes. Preclinical and clinical data have demonstrated its potential as a therapeutic agent for T-cell-mediated inflammatory diseases. The Phase 1 trial established a favorable pharmacokinetic and pharmacodynamic profile, while the Phase 2 trial in ulcerative colitis provided evidence of clinical efficacy and a good safety profile. Further clinical development, including registrational trials, is anticipated to further delineate the therapeutic role of **icanbelimod** in the management of ulcerative colitis and potentially other autoimmune disorders. Connect Biopharma is actively seeking strategic partnerships to advance the development of **icanbelimod**.

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